Atto 465 NHS Ester: A Comprehensive Technical Guide
Atto 465 NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 NHS ester is a fluorescent label renowned for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] Derived from acriflavine, this dye is a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA.[3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent attachment to primary and secondary amines, making it particularly well-suited for labeling biomolecules. This guide provides an in-depth overview of Atto 465 NHS ester, including its physicochemical properties, detailed labeling protocols, and common applications.
Core Properties and Physicochemical Data
Atto 465 is characterized by its excellent photophysical properties, which are summarized in the table below. These features make it a sensitive fluorescent probe suitable for a range of applications, including high-resolution microscopy and single-molecule detection.
| Property | Value | Reference |
| Molecular Weight (MW) | 493 g/mol | |
| Excitation Wavelength (λabs) | 453 nm | |
| Emission Wavelength (λfl) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Correction Factor (CF260) | 1.09 | |
| Correction Factor (CF280) | 0.48 | |
| Solubility | Good in water and polar solvents (DMF, DMSO) | |
| Storage | -20°C, protected from moisture and light |
Biomolecule Labeling with Atto 465 NHS Ester
The NHS ester moiety of Atto 465 reacts with primary and secondary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond. The optimal pH for this reaction is between 8.0 and 9.0, where the amino groups are sufficiently deprotonated and thus more reactive.
Experimental Workflow for Amine Labeling
Caption: Workflow for labeling proteins with Atto 465 NHS ester.
Detailed Protocol for Protein Labeling
This protocol is a general guideline; optimal conditions may vary depending on the specific protein.
Materials:
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Protein to be labeled
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Atto 465 NHS ester
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Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
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Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Purification column (e.g., Sephadex G-25)
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Elution buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
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Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If the protein is in an incompatible buffer, dialyze against PBS and then adjust the pH to 8.3 with 1 M sodium bicarbonate.
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Dye Preparation: Immediately before use, prepare a 2 mg/mL solution of Atto 465 NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: While gently stirring, add the dye solution to the protein solution. A common starting point is a 2-fold molar excess of dye to protein.
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Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant stirring.
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Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS. The first colored band to elute is typically the labeled protein.
Detailed Protocol for Oligonucleotide Labeling
Materials:
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Amino-modified oligonucleotide
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Atto 465 NHS ester
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Labeling Buffer: 0.2 M carbonate buffer, pH 8-9
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Anhydrous, amine-free dimethylformamide (DMF)
Procedure:
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Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the labeling buffer.
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Dye Preparation: Prepare a 5 mg/mL solution of Atto 465 NHS ester in anhydrous DMF.
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Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
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Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
Signaling Pathway Visualization and Applications
Atto 465 NHS ester is a versatile tool for visualizing and tracking biomolecules in various experimental setups. A primary application is in immunofluorescence-based assays, where the dye is conjugated to antibodies to detect specific target antigens within cells or tissues.
Immunofluorescence Staining Workflow
Caption: General workflow for indirect immunofluorescence using an Atto 465-labeled secondary antibody.
Key Applications in Research and Development
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Immunofluorescence and Immunohistochemistry: Atto 465-labeled antibodies are used to visualize the localization of proteins in cells and tissues. A derivative, Atto 465-pentafluoroaniline, has been developed as a nuclear stain, expanding the possibilities for multiplex immunofluorescence by freeing up the 405 nm channel for other markers.
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Fluorescence Microscopy: The high photostability and brightness of Atto 465 make it suitable for various advanced microscopy techniques, including confocal and super-resolution microscopy.
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Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.
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Single-Molecule Detection: The exceptional brightness of Atto 465 allows for the detection and tracking of individual molecules.
Conclusion
Atto 465 NHS ester is a high-performance fluorescent dye with a favorable combination of photophysical properties. Its ease of conjugation to biomolecules, coupled with its brightness and photostability, makes it an invaluable tool for a wide range of applications in biological research and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of Atto 465 NHS ester in your experimental workflows.
